2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a phenoxy group, a pyrimidinyl-substituted piperazine, and a sulfonyl-propyl linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide under basic conditions.
Pyrimidinyl Piperazine Synthesis: The pyrimidin-2-yl group is attached to piperazine through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated intermediate with the phenoxyacetamide under mild heating conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under strong reducing conditions.
Substitution: The aromatic ring in the phenoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of sulfides or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The pyrimidinyl-piperazine moiety is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific receptors and enzymes makes it a candidate for developing new drugs, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The pyrimidinyl-piperazine moiety is known to bind to G-protein coupled receptors (GPCRs), modulating their activity. This interaction can lead to various downstream effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(3-(piperazin-1-yl)sulfonyl)propyl)acetamide: Lacks the pyrimidinyl group, resulting in different biological activity.
N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide: Lacks the phenoxy group, affecting its chemical reactivity and biological interactions.
2-phenoxy-N-(3-(pyrimidin-2-yl)sulfonyl)propyl)acetamide: Lacks the piperazine ring, altering its binding affinity to biological targets.
Uniqueness
The presence of both the phenoxy group and the pyrimidinyl-piperazine moiety in 2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide makes it unique. This combination allows for diverse chemical reactivity and a broad range of biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S/c25-18(16-28-17-6-2-1-3-7-17)20-10-5-15-29(26,27)24-13-11-23(12-14-24)19-21-8-4-9-22-19/h1-4,6-9H,5,10-16H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQZFJDXGUZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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